REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5](Cl)=[O:6].[CH3:14][NH2:15]>CCOCC>[CH3:14][NH:15][C:5](=[O:6])[C:4]1[C:8]([Cl:13])=[CH:9][CH:10]=[C:11]([Cl:12])[C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
365.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
146.1 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 3-liter, 3-necked glass reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with addition funnel, stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 8° C
|
Type
|
ADDITION
|
Details
|
After the completion of the addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for an additional two hours at a temperature of between 2° and 5° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insoluble white solid was filtered with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
stirred fifteen (15) minutes with 10% sodium carbonate (2 liters)
|
Type
|
FILTRATION
|
Details
|
The insoluble white solid was filtered with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CNC(C1=C(C(=CC=C1Cl)Cl)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |